molecular formula C16H15F3N2O5 B2616289 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941974-12-5

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2616289
CAS RN: 941974-12-5
M. Wt: 372.3
InChI Key: OXCLPAABVHLXJP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a hydroxymethyl group, a methoxy group, a pyridinone ring, and a trifluoromethoxyphenyl group . Compounds with these functional groups can have various applications, especially in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridinone ring. The trifluoromethoxy group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the hydroxymethyl group could potentially be oxidized, or the methoxy group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Intramolecular Cyclisation for Synthesis of Pyrrolidin-2-ones

A study by Galeazzi et al. (1996) on the oxidative cyclisation of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides demonstrates a method for synthesizing 1,3,4-trisubstituted pyrrolidin-2-ones. This method could potentially be applied to the synthesis of complex molecules containing pyrrolidine rings, which are often found in biologically active compounds (Galeazzi, Mobbili, & Orena, 1996).

Synthesis of Pyridine and Pyrido[2,3-d]pyrimidines

Research by Su et al. (1988) on the synthesis of 5-deazaaminopterin analogues discusses methods for producing 6-substituted pyridines and their conversion into pyrido[2,3-d]pyrimidines, which are of interest in medicinal chemistry for their potential therapeutic applications (Su et al., 1988).

Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and enzymatic processes involved in herbicide degradation. This research may offer insights into the metabolism of structurally related acetamide compounds (Coleman et al., 2000).

Structural Studies on Quinoline Derivatives

Karmakar et al. (2009) conducted structural studies on co-crystals and salts of quinoline derivatives, providing valuable information on the molecular interactions and structural characteristics of quinoline-based compounds. Such insights could be relevant for the study of compounds with quinoline moieties (Karmakar, Kalita, & Baruah, 2009).

properties

IUPAC Name

2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O5/c1-25-14-7-21(11(9-22)6-13(14)23)8-15(24)20-10-2-4-12(5-3-10)26-16(17,18)19/h2-7,22H,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCLPAABVHLXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

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